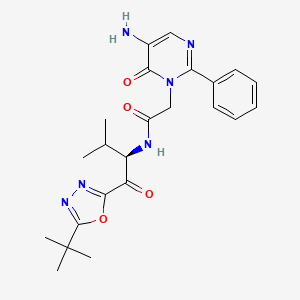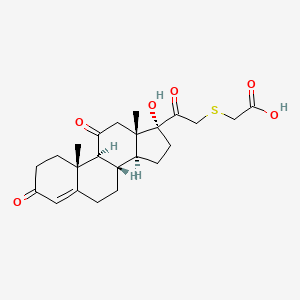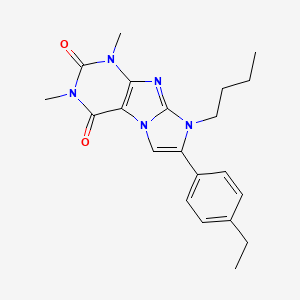
Neocimicigenoside A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neocimicigenoside A is a naturally occurring compound found in certain plants, particularly in the genus Cimicifuga. It is a type of triterpene glycoside, which means it consists of a triterpene backbone attached to one or more sugar molecules. This compound has garnered interest due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Neocimicigenoside A involves several steps, starting from the extraction of the plant material. The plant material is typically subjected to solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The process involves the use of industrial-grade solvents and large-scale chromatographic systems to ensure the efficient isolation of the compound. The purity and yield of this compound are critical factors in industrial production, and optimization of extraction and purification conditions is essential.
化学反応の分析
Types of Reactions
Neocimicigenoside A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic or basic medium.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized triterpene derivatives, while reduction may yield reduced triterpene derivatives. Substitution reactions can result in various substituted triterpene glycosides.
科学的研究の応用
Neocimicigenoside A has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of triterpene glycosides and their chemical properties.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of natural products and herbal supplements due to its potential health benefits.
作用機序
The mechanism of action of Neocimicigenoside A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The exact molecular targets and pathways are still under investigation, but it is thought to interact with key enzymes and receptors involved in these processes.
類似化合物との比較
Neocimicigenoside A can be compared with other similar triterpene glycosides, such as:
- Cimilactone A
- 23-Epi-26-deoxyactein
- Soulieosides I
- Neocimicigenoside B
- Asiaticoside A
- 25-O-acetylcimigenol-3-O-β-D-xylopyranoside
These compounds share a similar triterpene backbone but differ in the attached sugar moieties and functional groups. This compound is unique due to its specific structure and the presence of certain functional groups that contribute to its distinct biological activities.
特性
| 876726-03-3 | |
分子式 |
C37H58O10 |
分子量 |
662.8 g/mol |
IUPAC名 |
[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19,23,23-heptamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-24,25-dioxaheptacyclo[19.3.1.01,18.03,17.04,14.07,12.012,14]pentacosan-22-yl] acetate |
InChI |
InChI=1S/C37H58O10/c1-18-15-21-28(44-19(2)38)32(5,6)47-37(46-21)27(18)33(7)13-14-36-17-35(36)12-11-24(45-29-26(41)25(40)20(39)16-43-29)31(3,4)22(35)9-10-23(36)34(33,8)30(37)42/h18,20-30,39-42H,9-17H2,1-8H3/t18-,20+,21-,22+,23+,24+,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1 |
InChIキー |
TWFVBWUFOFPXEY-VYWUFNEXSA-N |
異性体SMILES |
C[C@@H]1C[C@@H]2[C@@H](C(O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)C)O2)(C)C)OC(=O)C |
正規SMILES |
CC1CC2C(C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)(C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





